Ferric ammonium oxalate trihydrate
Description
Contextualization within Coordination Chemistry of Iron(III) Oxalate (B1200264) Complexes
Ferric ammonium (B1175870) oxalate trihydrate is a prominent example of a coordination complex, specifically a transition metal oxalate complex. wikipedia.org In this compound, the iron atom is in the +3 oxidation state. wikipedia.org The oxalate ions (C₂O₄²⁻) act as bidentate ligands, meaning each oxalate ion binds to the central iron(III) ion at two points through oxygen atoms. cerritos.edu This results in an octahedral geometry around the iron center, with the three oxalate ligands forming a stable chelate structure. cerritos.edu
The tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻, is the core of this complex and exhibits interesting chemical properties. wikipedia.org The stability of this complex is a crucial factor in its applications. wikipedia.org The iron(III) in the complex is in a high-spin state. researchgate.net The complex also displays helical chirality, meaning it can exist as two non-superimposable mirror images, designated as Δ (delta) and Λ (lambda) isomers. wikipedia.org
Historical Development of Research on Tris(oxalato)ferrate(III) Compounds
Research into tris(oxalato)ferrate(III) compounds has a rich history, driven by their photochemical properties. The discovery that the ferrioxalate (B100866) anion is highly sensitive to light was a significant milestone in the fields of chemical photochemistry and actinometry. wikipedia.org In fact, potassium ferrioxalate, a closely related compound, was found to be over a thousand times more sensitive than uranyl oxalate, which was the standard for such applications previously. wikipedia.org This superior sensitivity led to the widespread adoption of ferrioxalate systems for measuring light intensity. wikipedia.org
Early research focused on understanding the photodecomposition of these complexes. When exposed to light, an internal redox reaction occurs where the oxalate ligand reduces the iron(III) center to iron(II), while the oxalate itself is oxidized to carbon dioxide. homescience.net This photochemical reactivity formed the basis for the cyanotype process, also known as blueprinting. homescience.netsciencemadness.org Over the years, extensive studies have been conducted on the synthesis, structure, and thermal decomposition of various tris(oxalato)ferrate(III) salts, including the ammonium, potassium, and sodium salts. kau.edu.saacs.orgacs.org
Scope and Significance of Current Academic Investigations
Contemporary research on ferric ammonium oxalate trihydrate and related tris(oxalato)ferrate(III) compounds continues to expand into new and diverse areas. A significant area of investigation is its use as a precursor in the synthesis of advanced materials. For instance, it is used to create iron oxides, various coordination polymers, and Prussian Blue nanoparticles. wikipedia.orglaboratoriumdiscounter.nl The thermal decomposition of this compound has been studied as a method to produce finely divided iron(III) oxide. kau.edu.sachemicalbook.com
The compound's role in the synthesis of magnetic materials is also being explored, such as in the preparation of Langmuir-Blodgett magnetic thin films. chemicalbook.comthermofisher.comfishersci.fr Furthermore, its application in analytical chemistry persists, for example, as a reagent for the determination of potassium. samaterials.com In the field of photochemistry, ferrioxalate actinometry remains a standard method for determining photon flux, although recent studies have focused on understanding its limitations and improving the reliability of measurements, especially under intense irradiation. hepatochem.comhepatochem.comresearchgate.net The compound is also utilized in educational settings to demonstrate fundamental chemical principles like coordination chemistry, photochemistry, and crystal growth. holowiki.orgsamaterials.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | (NH₄)₃[Fe(C₂O₄)₃]·3H₂O spectrumchemical.com |
| Molecular Weight | 428.07 g/mol spectrumchemical.com |
| Appearance | Green or yellow-green granular crystals spectrumchemical.com |
| Solubility | Soluble in water chemicalbook.com |
| Density | 1.78 g/cm³ at 17°C spectrumchemical.com |
| Decomposition Temperature | 167-170°C spectrumchemical.com |
| CAS Number | 13268-42-3 wikipedia.org |
Table 2: Key Research Applications of this compound
| Application Area | Description |
|---|---|
| Blueprint Paper Manufacturing | Utilized due to its light-sensitive properties, forming the basis of the cyanotype process. wikipedia.orgnih.govlaboratoriumdiscounter.nl |
| Precursor for Materials Synthesis | Serves as a starting material for producing iron oxides, coordination polymers, and Prussian Blue nanoparticles. wikipedia.orglaboratoriumdiscounter.nl |
| Chemical Actinometry | Employed to measure photon flux in photochemical experiments due to its well-characterized photochemical decomposition. hepatochem.comhepatochem.comdu.edu |
| Analytical Chemistry | Used as a reagent in certain analytical procedures, such as the determination of potassium. samaterials.com |
| Synthesis of Magnetic Films | Applied in the preparation of Langmuir-Blodgett magnetic thin films. chemicalbook.comthermofisher.comfishersci.fr |
Structure
2D Structure
Properties
IUPAC Name |
azanium;iron(3+);oxalate;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H2O4.Fe.H3N.3H2O/c2*3-1(4)2(5)6;;;;;/h2*(H,3,4)(H,5,6);;1H3;3*1H2/q;;+3;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDIYKFIHRHVDX-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].O.O.O.[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10FeNO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ferric Ammonium Oxalate Trihydrate
Solution-Based Synthesis Approaches
Solution-based synthesis is a common route for preparing ferric ammonium (B1175870) oxalate (B1200264) trihydrate, involving the reaction of precursors in an aqueous medium.
Precipitation is a fundamental technique in the synthesis of ferric ammonium oxalate trihydrate. This process involves the formation of a solid product from a solution. A typical method involves reacting an iron(III) salt with ammonium oxalate in an aqueous solution. mdpi.com For instance, ferrous ammonium sulfate (B86663) can be dissolved in water and reacted with oxalic acid to precipitate ferrous oxalate. mdpi.com This intermediate is then oxidized and reacted with ammonium oxalate to form the final product. The precipitation is influenced by the concentration of the reactants, with higher initial concentrations of ferrous ammonium sulfate leading to faster precipitation of the ferrous oxalate intermediate. mdpi.com
Another approach involves the direct reaction of ferric hydroxide (B78521) with a solution of ammonium oxalate. This method, while straightforward, requires careful control of the reaction conditions to ensure the complete conversion to the desired product.
The pH of the reaction medium is a critical parameter that significantly influences the formation and purity of this compound. The synthesis is typically carried out in an acidic medium to prevent the premature precipitation of ferric hydroxide. The pH can be adjusted using acids like sulfuric acid. umass.edu The stability of the resulting ferric oxalate complex is also pH-dependent. Studies on similar metal oxalate systems have shown that pH is a significant factor in determining the morphology of the resulting crystals. nih.gov For instance, in the synthesis of nickel oxalate, the pH of the initial stock solutions plays a crucial role in the formation of fibrous structures. nih.gov While specific pH ranges for ferric ammonium oxalate synthesis are not extensively detailed in the provided results, the general principle of maintaining an acidic environment to favor the formation of the tris(oxalato)ferrate(III) complex ion is a key consideration. google.com
The choice of precursors has a direct impact on the synthesis and the properties of the final this compound product. Common iron precursors include ferrous ammonium sulfate hexahydrate and ferric chloride. holowiki.orgsciencemadness.org When starting with a ferrous salt like ferrous ammonium sulfate, an oxidation step is necessary to convert Fe(II) to Fe(III). umass.edu This is often achieved using an oxidizing agent such as hydrogen peroxide. umass.edu
The oxalate source is typically ammonium oxalate or oxalic acid in the presence of an ammonium source like ammonia (B1221849). sciencemadness.orgphotrio.com The purity of the precursors is paramount, as impurities can be incorporated into the final product, affecting its quality. For example, starting with ferric oxide requires dissolving it in oxalic acid, followed by neutralization with ammonia. sciencemadness.org The reaction of ferric chloride with ammonium oxalate is another viable route. sciencemadness.org The selection of precursors can also influence the reaction kinetics and the morphology of the precipitated product. mdpi.com
| Precursor Combination | Description |
| Ferrous Ammonium Sulfate + Oxalic Acid + Ammonium Hydroxide | A multi-step synthesis where ferrous oxalate is first precipitated, then oxidized and reacted with an ammonium source. umass.eduholowiki.org |
| Ferric Chloride + Ammonium Oxalate | A direct reaction in an aqueous solution to form the ferric ammonium oxalate complex. sciencemadness.org |
| Ferric Hydroxide + Ammonium Oxalate | Involves the reaction of freshly prepared ferric hydroxide with an ammonium oxalate solution. |
| Ferric Oxide + Oxalic Acid + Ammonia | Ferric oxide is first dissolved in oxalic acid, and the resulting solution is neutralized with ammonia. sciencemadness.org |
Crystal Growth Techniques for High-Quality Samples
Growing high-quality single crystals of this compound is essential for detailed structural and property characterization.
The slow evaporation method is a widely used and effective technique for growing single crystals of this compound. umass.edu This method involves dissolving the synthesized compound in a suitable solvent, typically water, to create a saturated or near-saturated solution. holowiki.orgumass.edu The solution is then left undisturbed in a controlled environment, allowing the solvent to evaporate slowly over time. As the solvent evaporates, the concentration of the solute increases, eventually exceeding the saturation point and leading to the formation of crystals. crystalverse.com
The rate of evaporation can be controlled by adjusting factors such as the surface area of the container, the ambient temperature, and the use of a loose cover (e.g., perforated parafilm) to regulate airflow. umass.edu A slower evaporation rate generally promotes the growth of larger and higher-quality crystals with fewer defects. umass.edu
Several factors can influence the morphology (shape and size) and purity of the resulting this compound crystals. holowiki.orgphotrio.com The purity of the starting materials is crucial, as impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to defects. umass.edu The rate of crystallization, whether through slow evaporation or cooling, plays a significant role; rapid crystallization often results in smaller, less well-formed crystals. umass.edu
The presence of additives or impurities in the growth solution can also alter the crystal habit. For instance, the presence of excess oxalic acid can affect the final form of the crystals. laboldtech.eu The pH of the crystallization solution can also be a determining factor in the final crystal morphology. nih.gov Furthermore, mechanical disturbances during the growth process can lead to the formation of multiple small crystals rather than a single large one. umass.edu Therefore, maintaining a stable and clean environment is essential for obtaining high-quality crystals. umass.edu
Advanced Characterization Techniques and Spectroscopic Studies of Ferric Ammonium Oxalate Trihydrate
Structural Elucidation Methodologies
The precise three-dimensional arrangement of atoms in ferric ammonium (B1175870) oxalate (B1200264) trihydrate is determined using powerful diffraction techniques. These methods are essential for understanding the compound's physical and chemical properties.
X-ray Diffraction (XRD) for Bulk and Single Crystal Analysis
X-ray diffraction is the definitive method for determining the crystal structure of solid materials. For ferric ammonium oxalate trihydrate, this technique reveals the spatial arrangement of the triammonium (B15348185) and tris(oxalato)ferrate(III) ions, as well as the water molecules of hydration within the crystal lattice.
Studies on analogous compounds, such as potassium tris(oxalato)ferrate(III) trihydrate, which has been extensively analyzed, provide a strong model for understanding the structure of the ammonium salt. The potassium analogue is known to crystallize in the monoclinic system with the space group P2₁/c. researchgate.netresearchgate.net It is established that this compound also forms monoclinic, prismatic crystals. nih.gov This crystal system is characterized by three unequal axes with one oblique angle between two of them. Single-crystal XRD analysis provides precise lattice parameters, including the lengths of the cell edges (a, b, c) and the angle β, which defines the monoclinic cell.
Table 1: Crystallographic Data for an Analogous Ferric Oxalate Complex
| Parameter | Value (for K₃[Fe(C₂O₄)₃]·3H₂O) | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. researchgate.net |
| Lattice Parameters | a = 7.762(1) Å, b = 19.937(3) Å, c = 10.353(1) Å, β = 107.75(1)° | Specifies the dimensions and shape of the unit cell. researchgate.net |
Rietveld Refinement for Crystal Structure Determination
Rietveld refinement is a powerful computational method used to analyze powder XRD data. It refines a theoretical crystal structure model by fitting it to the experimental diffraction pattern. This technique is invaluable when large single crystals required for single-crystal XRD are not available.
For a compound like this compound, Rietveld refinement of its powder XRD pattern would allow for the precise determination of its crystal structure. The process starts with an initial model, which could be based on the known structure of an isostructural compound like potassium tris(oxalato)ferrate(III) trihydrate. researchgate.net The refinement process adjusts various parameters, such as lattice parameters, atomic positions, and site occupancy factors, to minimize the difference between the calculated and observed diffraction profiles. researchgate.net A successful refinement yields a detailed and accurate picture of the crystal structure, including bond lengths and angles within the [Fe(C₂O₄)₃]³⁻ anion, the positions of the NH₄⁺ cations, and the arrangement of water molecules. researchgate.net
Vibrational and Electronic Spectroscopy Applications
Spectroscopic techniques probe the energy levels within a molecule, providing information about its bonding, functional groups, and electronic structure.
Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Mode Analysis
FTIR spectroscopy is used to identify the functional groups and analyze the bonding within a molecule by measuring the absorption of infrared radiation. In this compound, the FTIR spectrum reveals characteristic vibrations of the oxalate ligands, the ammonium ions, and the water of hydration.
The analysis of the oxalate ligand modes is particularly important. The bidentate coordination of the oxalate anions to the Fe(III) center results in specific vibrational frequencies. Key absorption bands include strong C=O stretching vibrations and C-O stretching vibrations. Additionally, the spectrum shows bands corresponding to N-H stretching and bending from the ammonium cations and O-H stretching and bending from the water molecules. scielo.br
Table 2: Characteristic FTIR Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3500 - 3000 | O-H and N-H Stretching | H₂O and NH₄⁺ |
| ~1700 | C=O Asymmetric Stretching | Oxalate (C₂O₄²⁻) |
| ~1640 | H-O-H Bending | H₂O |
| ~1430 | N-H Bending | NH₄⁺ |
| ~1400 - 1300 | C-O Symmetric Stretching + C-C Stretching | Oxalate (C₂O₄²⁻) |
| ~800 | O-C=O Bending | Oxalate (C₂O₄²⁻) |
| ~500 | Fe-O Stretching | Fe-Oxalate Bond |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a complementary technique to FTIR that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light. A Raman spectrum provides a "vibrational fingerprint" that is unique to the compound and its crystal structure.
For this compound, the Raman spectrum would prominently feature the symmetric stretching vibrations of the oxalate ligand. The N-H stretching modes of the ammonium ion are also clearly visible. researchgate.net Comparing FTIR and Raman spectra helps in a more complete assignment of vibrational modes, as some modes may be strong in one technique and weak or silent in the other.
Table 3: Expected Raman Shifts for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3200 | N-H Stretching | NH₄⁺ |
| ~1450 | C-O Symmetric Stretching | Oxalate (C₂O₄²⁻) |
| ~850 | C-C Stretching | Oxalate (C₂O₄²⁻) |
| ~600 | O-C=O In-plane Bending | Oxalate (C₂O₄²⁻) |
| ~500 | Fe-O Stretching and Ring Deformations | Fe-Oxalate Bond |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to an excited state. The UV-Vis spectrum of an aqueous solution of this compound is dominated by intense ligand-to-metal charge-transfer (LMCT) bands. researchgate.net
In this process, an electron is excited from a molecular orbital that is primarily ligand-based (on the oxalate) to one that is primarily metal-based (on the Fe(III) ion). nih.gov These transitions are responsible for the compound's characteristic green color and its well-known photochemical activity. The ferrioxalate (B100866) anion, [Fe(C₂O₄)₃]³⁻, is a classic actinometer used to measure photon flux due to its high and broad absorption in the UV region and its well-defined photochemical quantum yield. researchgate.net The main photochemical process upon UV irradiation is the intramolecular electron transfer from an oxalate ligand to the Fe(III) center, reducing it to Fe(II). researchgate.netnih.gov
Table 4: Electronic Transitions of the [Fe(C₂O₄)₃]³⁻ Ion in Aqueous Solution
| Absorption Maximum (λₘₐₓ) | Transition Type | Description |
|---|---|---|
| ~260 nm | Ligand-to-Metal Charge Transfer (LMCT) | An intense, broad absorption responsible for the primary photochemical activity. researchgate.netnih.gov |
| ~400 nm | Ligand-to-Metal Charge Transfer (LMCT) | A weaker absorption band extending into the visible region. |
Thermal Analysis Methodologies
Thermal analysis techniques are crucial for determining the thermal stability and decomposition pathway of this compound. By monitoring changes in mass and energy as a function of temperature, a detailed picture of the decomposition process can be constructed.
Thermogravimetric Analysis (TGA) for Decomposition Pathways
Thermogravimetric analysis (TGA) of this compound reveals a distinct, multi-stage decomposition process when heated in air. The first stage of decomposition commences at approximately 100°C and is characterized by the loss of the three molecules of water of hydration. kau.edu.sa This dehydration step is a common feature for hydrated salts.
Following the removal of water, the anhydrous salt remains stable up to a higher temperature. The second major decomposition stage is a rapid and complex process that involves the breakdown of the trioxalatoferrate(III) anion. This process ignites at around 260°C, leading to the formation of the final solid product, finely divided iron(III) oxide (Fe₂O₃). kau.edu.sa The gaseous products from the oxalate decomposition primarily include carbon dioxide and ammonia (B1221849).
| Temperature Range (°C) | Process | Mass Loss | Final Product |
| ~100 - 200 | Dehydration | Loss of 3 H₂O | (NH₄)₃[Fe(C₂O₄)₃] |
| ~260 onwards | Ignition and Decomposition | Loss of NH₃, CO, CO₂ | Fe₂O₃ |
This table summarizes the key decomposition stages of this compound in an air atmosphere based on TGA findings.
Differential Thermal Analysis (DTA) for Energetic Transitions
Differential Thermal Analysis (DTA) complements TGA by providing information on the energetic nature of the transitions (i.e., whether they are endothermic or exothermic). The DTA curve for this compound shows distinct peaks corresponding to the decomposition stages observed in TGA.
The initial dehydration process is marked by a broad endothermic peak, which is characteristic of the energy absorbed to break the bonds holding the water molecules within the crystal lattice. kau.edu.sa In contrast, the second stage of decomposition, the ignition and breakdown of the anhydrous complex at approximately 260°C, is characterized by a sharp exothermic peak. This indicates that the decomposition of the oxalate ligand and the oxidation of the resulting species is a highly energetic process that releases a significant amount of heat. kau.edu.sa
Advanced Spectroscopic Probes for Iron Oxidation States and Coordination
Spectroscopic techniques that can probe the electronic environment of the iron atom are invaluable for understanding the bonding, oxidation state, and reaction dynamics in this compound.
Time-Resolved X-ray Absorption Spectroscopy (TRXAS)
Time-Resolved X-ray Absorption Spectroscopy (TRXAS) is a powerful technique for studying the ultrafast electronic and structural dynamics of chemical reactions. In studies of aqueous solutions of ferric ammonium oxalate, TRXAS has been used to monitor the photochemical reduction of the [Fe(III)(C₂O₄)₃]³⁻ complex. nih.gov
Upon excitation with an ultraviolet laser pulse, an ultrafast intramolecular electron transfer occurs from an oxalate ligand to the Fe(III) center. nih.govescholarship.org This photoreduction creates a transient Fe(II) species. TRXAS can detect this change by measuring the X-ray absorption spectrum near the iron K-edge. The key observations from these experiments are:
Fe K-edge Shift: A distinct red-shift (a shift to lower energy) of the Fe K-edge is observed within femtoseconds to picoseconds after photoexcitation. nih.govosti.govacs.org This shift is a direct indicator of the reduction of the iron center from Fe(III) to Fe(II), as the lower oxidation state has a lower binding energy for the core electrons.
Ligand Dissociation: The initial photoreduction is followed by changes in the extended X-ray absorption fine structure (EXAFS) region of the spectrum. osti.gov These changes suggest that after the electron transfer, the coordination environment of the newly formed Fe(II) ion changes, consistent with the dissociation of one or more ligands. nih.gov
These studies reveal a photoreduction mechanism where electron transfer from the ligand to the metal precedes the dissociation of the ligand. osti.govacs.org
Mössbauer Spectroscopy for Iron Electronic States
Mössbauer spectroscopy is an element-specific technique that provides detailed information about the electronic state of iron nuclei, including oxidation state, spin state, and the symmetry of the local environment. carleton.edulibretexts.org
For this compound, the iron is in a high-spin Fe(III) state. This is characterized by specific Mössbauer parameters:
Isomer Shift (δ): High-spin Fe(III) complexes typically exhibit an isomer shift in the range of +0.2 to +0.5 mm/s (relative to α-Fe at room temperature). This value is sensitive to the s-electron density at the nucleus and is a hallmark of the Fe³⁺ (3d⁵) electronic configuration in an octahedral oxygen coordination environment, as provided by the oxalate ligands. nih.gov
Quadrupole Splitting (ΔE_Q): Due to the arrangement of the bidentate oxalate ligands, the electric field at the iron nucleus is not perfectly symmetrical. This results in a non-zero quadrupole splitting. The presence of a quadrupole doublet in the Mössbauer spectrum confirms the distorted symmetry of the coordination sphere around the iron center.
Studies on the thermal decomposition products of this compound also utilize Mössbauer spectroscopy. For instance, upon heating to 300°C, the resulting iron(III) oxide can exhibit superparamagnetism, which is observable as a doublet in the Mössbauer spectrum at room temperature. kau.edu.sa
| Compound/State | Iron Oxidation State | Spin State | Expected Isomer Shift (δ) (mm/s) | Expected Quadrupole Splitting (ΔE_Q) |
| (NH₄)₃[Fe(C₂O₄)₃]·3H₂O | Fe(III) | High-Spin | ~ +0.2 to +0.5 | Non-zero |
| Transient Photoproduct | Fe(II) | High-Spin | ~ +0.9 to +1.3 | Non-zero |
This table presents the characteristic Mössbauer parameters for the iron center in this compound and its transient photochemically-reduced state.
Photochemical Reaction Mechanisms and Dynamics of Ferric Ammonium Oxalate Trihydrate
Ultrafast Photoreduction Processes
The initial events following photoexcitation of ferric ammonium (B1175870) oxalate (B1200264) trihydrate occur on exceptionally short timescales, involving charge transfer and the formation of transient species.
Ligand-to-Metal Charge Transfer (LMCT) State Excitation
The photochemistry of ferric ammonium oxalate is initiated by the absorption of a photon, leading to the excitation of the complex to a ligand-to-metal charge transfer (LMCT) state. researchgate.netrsc.orgescholarship.org In this process, an electron is transferred from an oxalate ligand to the Fe(III) center. researchgate.netescholarship.org This intramolecular electron transfer is a sub-picosecond event. acs.orgmonash.eduosti.gov The LMCT excitation is a key step that triggers the subsequent reduction of iron and the oxidative degradation of the oxalate ligand. researchgate.netescholarship.org
Upon excitation with ultraviolet (UV) light, specifically at wavelengths around 268 nm, the [Fe(III)(C₂O₄)₃]³⁻ complex is promoted from its high-spin ground state to an LMCT state. nih.gov This excitation leads to a rapid reduction of the Fe(III) center to Fe(II). nih.gov The process is highly efficient and serves as a model for understanding metal carboxylate photolysis. researchgate.netacs.orgmonash.eduescholarship.org
Femtosecond Time-Resolved Investigations of Transient Species
Femtosecond time-resolved spectroscopic techniques have been instrumental in elucidating the ultrafast dynamics following photoexcitation. nih.govarxiv.orgaps.orgwsu.edunih.gov Studies using femtosecond time-resolved X-ray absorption spectroscopy have directly observed the photoreduction of Fe(III) to Fe(II) within hundreds of femtoseconds. nih.gov
Upon 268 nm photoexcitation, the Fe K-edge exhibits a significant redshift of over 4 eV within approximately 140 femtoseconds, indicating the rapid reduction of the iron center. nih.gov This initial redshift diminishes within 3 picoseconds as subsequent ligand dissociation and structural rearrangements occur. nih.gov Pump-probe mid-infrared transient absorption spectroscopy has also been employed to follow the reaction, revealing that the intramolecular electron transfer from the oxalate to the iron happens on a sub-picosecond timescale. acs.orgmonash.eduescholarship.orgosti.gov These investigations provide direct spectroscopic evidence for the formation of transient species, such as an iron(II) complex with an oxidized oxalate ligand, which then undergoes further reactions. acs.orgmonash.eduescholarship.orgosti.gov
Photolytic Decomposition Pathways and Intermediate Formation
Following the initial ultrafast photoreduction, a series of decomposition pathways lead to the formation of various intermediates and final products.
Ligand Dissociation and Radical Generation
After the initial electron transfer, the oxidized oxalate ligand becomes unstable and dissociates. acs.orgmonash.eduescholarship.org This dissociation can proceed through different pathways, leading to the generation of radical species. One proposed mechanism involves the formation of a primary radical complex, [(C₂O₄)₂Fe(II)(C₂O₄•)]³⁻, following an intramolecular electron transfer. researchgate.net
Within approximately 40 picoseconds after the electron transfer, the oxidized oxalate molecule can decompose, forming solvated carbon dioxide (CO₂) and the carbon dioxide radical anion (CO₂•⁻). researchgate.netacs.orgmonash.edu The generation of these radical species is a key feature of ferrioxalate (B100866) photolysis. researchgate.netresearchgate.net However, the yield of free radical species like CO₂•⁻ and C₂O₄•⁻ has been reported to be relatively low in some studies, suggesting that the primary product may be a longer-lived radical complex. nih.gov
Influence of Photoexcitation Wavelength on Reaction Kinetics
The wavelength of the excitation light can influence the quantum yield and the specific reaction pathways. The quantum yield of Fe(II) formation has been observed to vary with the photoexcitation wavelength. researchgate.net For instance, the yield is reported to be around 1.24 for wavelengths greater than 270 nm and increases to 1.48 for wavelengths below 250 nm. researchgate.net
Excitation with different wavelengths, such as 266/267 nm or 355/400 nm, predominantly results in Fe-O bond dissociation. researchgate.net Studies using a low-pressure mercury lamp at 253.7 nm have also been shown to induce the photolysis of Fe(III)-oxalate complexes, leading to the production of ferrous ions. researchgate.net The choice of excitation wavelength can thus be used to tune the efficiency and potentially the mechanism of the photochemical reaction. researchgate.netsydney.edu.au
Theoretical Approaches to Photochemical Dynamics
Theoretical calculations, particularly those based on density functional theory (DFT) and time-dependent DFT (TDDFT), have been crucial in complementing experimental findings and providing deeper insights into the photochemical dynamics. nih.gov These computational methods help in the interpretation of experimental spectra and in proposing plausible reaction mechanisms. nih.gov
For example, DFT calculations have been used to support the proposed two-step dissociation mechanism where an intermediate radical complex, [(CO₂•)Fe(II)(C₂O₄)₂]³⁻, is formed first, followed by the formation of [Fe(II)(C₂O₄)₂]²⁻. nih.gov Ab initio simulations have also been used to support the identification of transient species like the CO₂•⁻ radical anion based on new vibrational absorption bands observed in transient infrared spectroscopy. acs.orgmonash.eduescholarship.orgosti.gov These theoretical approaches are essential for building a comprehensive model of the complex photochemical processes involved.
Table of Research Findings on Ferric Ammonium Oxalate Trihydrate Photochemistry
| Parameter | Finding | Technique(s) | Citation |
| Initial Photoreduction Time | < 140 fs | Femtosecond Time-Resolved X-ray Absorption Spectroscopy | nih.gov |
| Intermediate Species | [(C₂O₄)₂Fe(II)(C₂O₄•)]³⁻, CO₂•⁻ | Nanosecond Flash Photolysis, Mid-Infrared Transient Absorption | researchgate.netacs.orgmonash.eduresearchgate.net |
| Ligand Dissociation Timescale | ~40 ps | Mid-Infrared Transient Absorption Spectroscopy | acs.orgmonash.eduescholarship.org |
| Wavelength Dependence | Quantum yield of Fe(II) varies with excitation wavelength | UV-Vis Spectroscopy | researchgate.net |
Density Functional Theory (DFT) in Reaction Pathway Elucidation
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT is instrumental in mapping out the potential energy surface of its photochemical reactions, thereby elucidating the most probable reaction pathways.
DFT calculations allow for the determination of the geometries of reactants, transition states, and products, as well as their corresponding energies. By identifying the transition states and calculating the energy barriers associated with different potential reaction steps, researchers can predict the most kinetically favorable pathways.
In the case of the photolysis of the closely related ferrioxalate ion, DFT calculations have been used to support experimental findings. escholarship.org Upon photoexcitation, an intramolecular electron transfer from an oxalate ligand to the iron(III) center is proposed as the primary step. escholarship.org DFT models can simulate this process by calculating the energetics of the electron transfer and the subsequent structural rearrangements.
Key steps in the DFT-elucidated reaction pathway for the photolysis of the ferrioxalate complex, which serves as a model for ferric ammonium oxalate, include:
Ground State Geometry Optimization: The initial step involves optimizing the geometry of the [Fe(C₂O₄)₃]³⁻ complex to find its most stable electronic ground state configuration.
Excited State and Electron Transfer: While DFT is primarily a ground-state theory, it can be used to model the initial electronic changes upon photoexcitation, often in conjunction with other methods. The transfer of an electron from a ligand-based orbital to a metal-centered orbital leads to the formation of an iron(II) center and an oxalate radical anion. escholarship.org
Dissociation of the Oxalate Radical: DFT calculations can then explore the subsequent fate of the oxalate radical. The calculations can determine the energy barriers for the dissociation of the C-C bond in the oxalate radical to form carbon dioxide (CO₂) and a CO₂•⁻ radical anion. escholarship.org
The following table summarizes typical energetic data that can be obtained from DFT calculations for key reaction steps in ferrioxalate photolysis, which is analogous to the processes in this compound.
| Reaction Step | Calculated Parameter | Typical Energy Value (kcal/mol) |
| Intramolecular Electron Transfer (Fe³⁺ → Fe²⁺) | Activation Energy | Low (often considered barrierless) |
| C-C Bond Cleavage in Oxalate Radical (C₂O₄•⁻ → CO₂ + CO₂•⁻) | Activation Energy | 10 - 20 |
| Overall Reaction Enthalpy ([Fe(C₂O₄)₃]³⁻ → [Fe(C₂O₄)₂]²⁻ + 2CO₂) | Reaction Energy | Exergonic |
Note: The values presented are illustrative and can vary depending on the specific functional and basis set used in the DFT calculations.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Modeling
While DFT is excellent for ground-state properties and reaction pathways, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the electronic excited states that are central to photochemical reactions. uci.eduresearchgate.net TD-DFT allows for the calculation of excitation energies, which correspond to the absorption of light, and the characterization of the nature of these excited states. uci.eduresearchgate.net
For this compound, TD-DFT can be used to model the absorption spectrum and identify the electronic transitions that lead to its photochemical reactivity. The primary absorption band in the near-UV region is typically assigned to a ligand-to-metal charge transfer (LMCT) transition. TD-DFT calculations can confirm this assignment by analyzing the molecular orbitals involved in the calculated electronic transitions.
Key applications of TD-DFT in modeling the excited states of the ferrioxalate complex include:
Calculation of Absorption Spectra: TD-DFT can predict the vertical excitation energies and oscillator strengths of electronic transitions, which can be compared with experimental UV-Vis absorption spectra.
Characterization of Excited States: By analyzing the contributions of different molecular orbitals to a given excitation, TD-DFT can characterize the nature of the excited state (e.g., LMCT, d-d transition).
Modeling Excited State Dynamics: TD-DFT can be used to calculate the forces on the atoms in the excited state, providing a starting point for simulations of the subsequent dynamics, such as bond breaking and dissociation. chemrxiv.orgnih.gov This is crucial for understanding the ultrafast processes that follow photoexcitation. escholarship.org
The table below presents a hypothetical example of TD-DFT results for the main electronic transitions in the ferrioxalate complex, which would be similar for this compound.
| Transition | Calculated Excitation Energy (eV) | Oscillator Strength (f) | Dominant Orbital Contribution |
| S₀ → S₁ | 2.95 | 0.08 | HOMO (Oxalate π) → LUMO (Fe d) |
| S₀ → S₂ | 3.54 | 0.15 | HOMO-1 (Oxalate π) → LUMO (Fe d) |
| S₀ → S₃ | 4.62 | 0.02 | Oxalate π → Fe d* |
Note: These values are illustrative and depend on the chosen functional, basis set, and solvent model.
The insights gained from TD-DFT are critical for a complete understanding of the photochemical reaction. For instance, the LMCT nature of the initial excitation explains the subsequent reduction of the iron center and the oxidation of the oxalate ligand. escholarship.org By providing a detailed picture of the electronic and geometric structure of the excited states, TD-DFT bridges the gap between the initial absorption of a photon and the subsequent chemical transformations elucidated by ground-state DFT. nih.gov
Thermal Decomposition Pathways and Material Transformation of Ferric Ammonium Oxalate Trihydrate
Stages of Thermal Degradation and Dehydration Processes
The thermal decomposition of ferric ammonium (B1175870) oxalate (B1200264) trihydrate, (NH₄)₃[Fe(C₂O₄)₃]·3H₂O, is a complex process that occurs in distinct stages, primarily governed by temperature. Studies using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have elucidated these sequential events.
The initial stage of decomposition involves the loss of its three molecules of water of hydration. This dehydration process typically begins at approximately 100°C. kau.edu.sa Following the removal of water, the anhydrous compound undergoes further degradation. The second major stage is a rapid, exothermic decomposition where the anhydrous salt ignites at around 260°C, leading to the formation of iron(III) oxide. kau.edu.sa This process is accompanied by the release of gaseous products, including ammonia (B1221849), carbon monoxide, and nitrogen oxides. spectrumchemical.com
In an inert atmosphere, the decomposition pathway shows different characteristics. The process still begins with dehydration, but the subsequent steps involve the reduction of the iron center and the formation of different intermediate and final products compared to decomposition in an oxidative (air) atmosphere. researchgate.net
Table 1: Stages of Thermal Decomposition of Ferric Ammonium Oxalate Trihydrate in Air
| Temperature Range | Event | Products |
|---|---|---|
| ~100°C - 170°C | Dehydration | Anhydrous ferric ammonium oxalate, Water (H₂O) |
Identification of Intermediate Compounds during Pyrolysis
The pyrolysis of this compound involves the formation of key intermediate compounds, the nature of which depends significantly on the surrounding atmosphere.
In both inert and oxidative atmospheres, a crucial step is the reductive decomposition of the ferric (Fe³⁺) complex to a ferrous (Fe²⁺) species. researchgate.net Research has identified ferrous oxalate (FeC₂O₄) as a significant intermediate. researchgate.net
In an inert atmosphere , the decomposition of this compound up to 210°C results in the formation of a majority of ferrous oxalate (FeC₂O₄), along with a small amount of superparamagnetic iron oxide, likely magnetite (Fe₃O₄). researchgate.net As the temperature increases, this ferrous oxalate intermediate further decomposes to a mixture of wüstite (FeₓO), α-iron (α-Fe), and magnetite (Fe₃O₄). researchgate.net
In an oxidative atmosphere (air) , the decomposition also proceeds through the formation of ferrous oxalate as an intermediate. researchgate.net However, the presence of oxygen leads to the subsequent oxidation of this intermediate.
Studies on Hydrate (B1144303) Stability and Anhydrous Formation
The trihydrate form of ferric ammonium oxalate is stable under standard storage conditions, though it is sensitive to light. spectrumchemical.com The water of hydration is relatively loosely bound, as evidenced by its removal at a moderately low temperature starting around 100°C. kau.edu.sa The complete loss of these three water molecules leads to the formation of the anhydrous salt, (NH₄)₃[Fe(C₂O₄)₃]. This anhydrous compound is a direct precursor to the subsequent, more energetic decomposition stages. The stability of the hydrate is a critical factor in its handling and in the initial phase of its thermal decomposition. kau.edu.saholowiki.org
Formation of Iron Oxide Materials
The thermal decomposition of this compound is a versatile method for synthesizing various iron oxide materials. By controlling the decomposition conditions, specific phases and morphologies of iron oxide can be achieved.
Controlled Synthesis of Specific Iron(III) Oxide Phases (e.g., α-Fe₂O₃, γ-Fe₂O₃)
The final iron oxide phase is highly dependent on the atmosphere and temperature of the decomposition process.
α-Fe₂O₃ (Hematite): The synthesis of hematite (B75146), the most thermodynamically stable iron oxide phase, is typically achieved by decomposing ferric ammonium oxalate in an oxidative atmosphere like air. kau.edu.saresearchgate.net The process involves the formation of the ferrous oxalate intermediate, which is then oxidized and decomposes at higher temperatures to form finely divided α-Fe₂O₃. kau.edu.sanih.gov Calcination at temperatures around 500°C ensures the formation of crystalline α-Fe₂O₃ nanoparticles. nih.gov
γ-Fe₂O₃ (Maghemite): The formation of the metastable maghemite phase requires more controlled conditions. Maghemite is thermally unstable and tends to convert to hematite at higher temperatures. nih.gov Therefore, its synthesis via this route necessitates lower decomposition temperatures, typically below 450°C. nih.gov The rapid and controlled oxidation of intermediates like magnetite (which can form in inert or oxygen-poor atmospheres) at these lower temperatures can yield γ-Fe₂O₃.
Optimization of Decomposition Conditions for Desired Material Properties
The properties of the resulting iron oxide, such as particle size, crystallinity, and magnetic properties, can be tailored by optimizing the decomposition conditions.
Atmosphere: As established, an oxidizing atmosphere (air) favors the formation of α-Fe₂O₃, while an inert atmosphere leads to a mixture of reduced phases like FeₓO, α-Fe, and Fe₃O₄. researchgate.net
Temperature and Heating Rate: The final calcination temperature and the rate at which it is reached are critical. Higher temperatures generally lead to larger crystallite sizes and promote the formation of the stable α-Fe₂O₃ phase. kau.edu.sa Rapid heating can influence the morphology and phase purity of the final product.
Precursor Morphology: The physical characteristics of the initial this compound can influence the properties of the final iron oxide product. For instance, using nanostructured precursors can lead to the formation of iron oxide nanoparticles, preserving some morphological features. nih.gov
Table 2: Influence of Decomposition Conditions on Iron Oxide Product
| Condition | Variation | Resulting Iron Oxide Phase(s) |
|---|---|---|
| Atmosphere | Oxidative (Air) | α-Fe₂O₃ (Hematite) kau.edu.saresearchgate.net |
| Inert (e.g., Argon) | FeₓO (Wüstite), α-Fe (Iron), Fe₃O₄ (Magnetite) researchgate.net | |
| Temperature | High (>500°C) | α-Fe₂O₃ (Hematite) nih.govnih.gov |
Kinetic and Mechanistic Studies of Thermal Events
Kinetic analysis of the thermal decomposition of this compound provides insight into the reaction mechanism. Studies conducted under both isothermal and non-isothermal conditions have shown that the fractional reaction-time data for the decomposition stages exhibit a characteristic sigmoid relationship. kau.edu.sa
This behavior is well-described by the Avrami-Erofeev equation , which is indicative of a solid-state nucleation-growth mechanism . kau.edu.sa This suggests that the decomposition process initiates at active sites (nucleation) and then proceeds as these nuclei grow. This mechanism is consistent with the observed textural changes, such as the formation of finely divided iron(III) oxide particles from the crystalline precursor. kau.edu.sa Electrical conductivity measurements performed during the decomposition also show distinct changes that correspond to the different decomposition stages, further supporting a multi-step reaction pathway. kau.edu.sa
Coordination Chemistry and Structural Aspects of Ferric Ammonium Oxalate Trihydrate
Stereochemistry and Isomerism of the Tris(oxalato)ferrate(III) Anion
The tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻, is a classic example of a chiral coordination complex, arising from the specific arrangement of its bidentate ligands around the central iron atom.
The three bidentate oxalate (B1200264) ligands coordinating to the iron(III) center create a propeller-like structure that exhibits helical chirality. This arrangement results in two non-superimposable mirror images, known as enantiomers. These stereoisomers are designated by the Greek symbols Λ (lambda) and Δ (delta). The Λ isomer corresponds to a left-handed screw axis, while the Δ isomer has a right-handed screw axis. This isomerism is a fundamental stereochemical feature of tris-chelate octahedral complexes.
The tris(oxalato)ferrate(III) anion is known to be labile, and it is possible to achieve spontaneous resolution, producing a salt that contains only a single enantiomer. For instance, crystallization in the presence of an enantiopure chiral molecule can favor the formation of one enantiomer over the other.
In the tris(oxalato)ferrate(III) anion, the central iron(III) atom is coordinated to six oxygen atoms, with each of the three oxalate ions acting as a bidentate ligand. This arrangement results in an octahedral coordination geometry around the iron center. However, this octahedron is not perfect and exhibits a notable distortion. The primary reason for this distortion is the geometric constraint imposed by the oxalate ligands; their "bite angle"—the angle formed by the two coordinating oxygen atoms and the central iron atom (O-Fe-O)—is less than the ideal 90° of a perfect octahedron. This inherent strain from the chelate rings causes a departure from ideal octahedral symmetry.
Crystal System and Space Group Analysis
Crystallographic studies of ferric ammonium (B1175870) oxalate trihydrate have determined its specific crystal structure. The compound crystallizes in the monoclinic system. The arrangement of the ions and water molecules in the crystal lattice corresponds to the space group P2₁/c . cambridge.org
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
Intermolecular Interactions and Crystal Packing
The crystal structure of this compound is consolidated by a network of intermolecular forces. The packing arrangement is defined by the electrostatic interactions between the ammonium cations (NH₄⁺) and the tris(oxalato)ferrate(III) anions, [Fe(C₂O₄)₃]³⁻.
Furthermore, the presence of three water molecules of hydration per formula unit introduces extensive hydrogen bonding. These hydrogen bonds occur between the water molecules, the ammonium cations, and the oxygen atoms of the oxalate ligands. This complex network of hydrogen bonds plays a crucial role in stabilizing the crystal lattice, linking the ionic components into a cohesive three-dimensional structure. The computed properties of the compound suggest a high capacity for these interactions, with a hydrogen bond donor count of nine and an acceptor count of fifteen. nih.gov
Applications in Advanced Materials Science and Chemical Research
Precursors for Advanced Inorganic Materials
Ferric ammonium (B1175870) oxalate (B1200264) trihydrate serves as a key starting material in the synthesis of various advanced inorganic materials, owing to the controlled manner in which it decomposes to form iron-based compounds. wikipedia.org
The thermal decomposition of ferric ammonium oxalate trihydrate is a widely employed method for the controlled synthesis of various iron oxides, including magnetite (Fe₃O₄) and hematite (B75146) (α-Fe₂O₃), often in the form of nanoparticles and other complex nanostructures. researchgate.netresearchgate.net The decomposition process can be tailored to yield iron oxides with specific crystalline phases, particle sizes, and morphologies by carefully controlling parameters such as temperature, atmosphere (oxidative or inert), and heating rate. researchgate.netumass.edu
For instance, thermal decomposition in an inert atmosphere tends to favor the formation of magnetite, while decomposition in the presence of air (an oxidative atmosphere) typically yields hematite. researchgate.netumass.edu The morphology of the initial ferric ammonium oxalate crystals can also influence the shape of the resulting iron oxide nanoparticles, a phenomenon that allows for the templated synthesis of nanostructures like nanoplates and nanoflowers. researchgate.net
Table 1: Influence of Synthesis Parameters on Iron Oxide Nanoparticle Formation
| Parameter | Effect on Nanoparticle Characteristics | Resulting Iron Oxide Phase (Typical) |
| Temperature | Higher temperatures generally lead to larger crystallite sizes. umass.edu | Can influence the phase transition between different iron oxides. |
| Atmosphere | Inert atmospheres (e.g., nitrogen, argon) favor the formation of magnetite (Fe₃O₄). researchgate.net | Oxidative atmospheres (e.g., air) promote the formation of hematite (α-Fe₂O₃). umass.edu |
| Precursor Morphology | The shape of the ferric ammonium oxalate crystals can be preserved in the resulting nanoparticles. umass.edu | Allows for the synthesis of specific nanostructures. |
This table provides a generalized overview. Specific outcomes depend on the interplay of all reaction conditions.
This compound, or more specifically the tris(oxalato)ferrate(III) anion, can act as a metalloligand or building block in the synthesis of more complex coordination polymers. wikipedia.orgresearchgate.net These are multi-dimensional structures in which metal ions are linked by organic ligands. The oxalate group in the [Fe(C₂O₄)₃]³⁻ complex can bridge to other metal ions, leading to the formation of extended networks.
A notable example is the synthesis of heterobimetallic coordination polymers. In one study, the reaction of ammonium tris-oxalatoferrate(III) with copper powder and ethylenediamine (B42938) resulted in the formation of a one-dimensional chain structure with alternating [Cu(en)₂]²⁺ and [Fe(C₂O₄)₃]³⁻ units. researchgate.net This demonstrates the utility of ferric ammonium oxalate in constructing intricate, multi-metallic molecular architectures. The formation of Prussian blue, a well-known coordination polymer, from ferric ammonium oxalate in blueprinting processes also falls under this category. wikipedia.org
Role in Light-Sensitive Chemical Formulations
The photosensitivity of this compound is a key property that underpins its use in several light-dependent chemical applications. nih.govumass.edu
In the field of photochemistry, a chemical actinometer is a system that measures the number of photons in a beam. The ferrioxalate (B100866) actinometer, which utilizes potassium ferrioxalate, is a well-established standard. nih.gov Ferric ammonium oxalate functions on a similar principle, where the absorption of light induces the reduction of the iron(III) center to iron(II). spectrumchemical.com The quantum yield of this photoreduction is well-characterized, allowing for the quantification of light intensity. nih.gov This makes it a valuable tool in experiments where precise control and measurement of light exposure are critical. mdpi.com
The most historically significant application of ferric ammonium oxalate's light sensitivity is in the cyanotype, or blueprint, photographic process. researchgate.netspectrumchemical.com This process, invented in the 19th century, relies on the photoreduction of Fe(III) to Fe(II).
The fundamental steps of the cyanotype process using ferric ammonium oxalate are as follows:
A substrate, typically paper, is coated with a solution containing ferric ammonium oxalate and potassium ferricyanide (B76249) and allowed to dry in the dark. spectrumchemical.com
A negative image is placed on the coated surface, and it is exposed to ultraviolet light.
In the areas exposed to light, the ferric ammonium oxalate absorbs photons, causing the oxalate ligand to reduce the ferric (Fe³⁺) ion to the ferrous (Fe²⁺) ion. spectrumchemical.com
The newly formed ferrous ions then react with the potassium ferricyanide present in the coating to form an insoluble, intensely blue pigment called Prussian blue (ferric ferrocyanide). researchgate.netspectrumchemical.com
The unexposed areas, which still contain the water-soluble ferric ammonium oxalate and potassium ferricyanide, are washed away with water, leaving a stable, positive blue image.
Modern variations of the cyanotype process, such as the "New Cyanotype" process, specifically advocate for the use of ferric ammonium oxalate over the more traditional ferric ammonium citrate (B86180) due to its well-defined crystalline structure and higher light sensitivity, which can result in a greater tonal range in the final print. nih.gov
Magnetic Materials Research
This compound is a significant precursor in the synthesis of magnetic iron oxide nanoparticles, particularly magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃). researchgate.netumass.edu The magnetic properties of the resulting nanoparticles are highly dependent on their size, crystallinity, and phase purity, all of which can be influenced by the conditions of the thermal decomposition of the ferric ammonium oxalate precursor. nih.gov
Research has shown that the crystallite size of magnetite particles produced from the thermal decomposition of iron oxalates increases with the synthesis temperature. umass.edu The saturation magnetization, a measure of the maximum magnetic strength of the material, has been observed to decrease with decreasing particle size. umass.edu For particles above a critical size, they exhibit hysteresis, a characteristic of ferromagnetic materials, at room temperature. umass.edu By carefully controlling the decomposition of ferric ammonium oxalate, researchers can tune the magnetic properties of the resulting iron oxide nanoparticles for specific applications, such as in data storage, ferrofluids, and biomedical applications.
Table 2: Representative Magnetic Properties of Iron Oxides from Oxalate Precursors
| Iron Oxide Phase | Synthesis Condition | Typical Particle Size | Saturation Magnetization (emu/g) | Magnetic Behavior |
| Magnetite (Fe₃O₄) | Thermal decomposition of iron oxalate at 500 °C under low oxygen pressure. umass.edu | ~40 nm | Decreases with decreasing particle size. umass.edu | Ferromagnetic (displays hysteresis). umass.edu |
| Magnetite (Fe₃O₄) | Thermal decomposition of iron oxalate at 700 °C under low oxygen pressure. umass.edu | ~55 nm | Higher than for smaller particles. umass.edu | Ferromagnetic. umass.edu |
| Iron Oxide | Thermal decomposition synthesis in the absence of oxygen. nih.gov | ~20 nm | Lower than expected, indicating a "magnetically dead layer". nih.gov | Superparamagnetic or Ferromagnetic depending on size. |
This table is a composite representation from studies on iron oxalate precursors to illustrate general trends.
Catalysis and Inorganic Synthesis
Beyond materials science, this compound is a versatile reagent in catalysis and as a precursor for other complex chemical structures.
This compound is utilized as a precursor in the preparation of complexed metal oxide catalysts. haihangchem.com The thermal decomposition of metal oxalates is a common route to produce metal oxides with high purity and controlled morphology. When ferric ammonium oxalate is heated in an oxidizing atmosphere, it decomposes to form iron oxides. wikipedia.org This method can be adapted to create mixed-metal oxide catalysts by co-precipitating or co-decomposing it with oxalates of other metals.
Recent research has shown that metal oxalates, including those of iron, can be synthesized to have specific morphologies, such as fibrous structures, by using an ammonia (B1221849) coordination method. nih.gov These high-aspect-ratio metal oxalates can then be thermally converted into metal oxides that retain the fibrous morphology. nih.gov Such materials are of interest in heterogeneous catalysis due to their high surface area and unique electronic properties. For instance, iron-based catalysts are crucial in industrial processes like ammonia synthesis, where the catalyst's structure and composition are key to its activity. mdpi.com
In the field of electrochemistry, this compound finds application in electroplating processes. haihangchem.comensince.commade-in-china.com Electroplating is a process that uses electrodeposition to coat an object with a layer of metal. nih.gov The composition of the electrolyte bath is crucial for the quality of the plated layer. Oxalate-based electrolytes are considered advantageous due to their stability. nih.gov
Ferric ammonium oxalate can act as a stabilizing agent in electroplating solutions. The oxalate ions form stable complexes with the ferric ions, which can help control the deposition rate and improve the quality of the resulting metal coating. Research on the electrodeposition of iron and its alloys has explored the use of various complexing agents, including oxalates and ammonium salts. The presence of the ammonium ion, for example, has been shown to inhibit the precipitation of ferrous hydroxide (B78521) on the electrode surface by forming ferrous ammine complexes, which prevents passivation and allows for more efficient metal deposition. psu.edu
Typical Specifications of this compound for Industrial Use
| Property | Specification | Reference(s) |
| Content (%) | ≥99.0 | haihangchem.comensince.com |
| Appearance | Yellow-green powder/crystals | haihangchem.comensince.com |
| pH (solution) | 4.2-5.5 | haihangchem.comensince.com |
| Water Insoluble Matter (%) | ≤0.025 | haihangchem.comensince.com |
| Iron (Fe) Content (%) | 12.6—13.4 | haihangchem.comensince.com |
A significant application of ferric ammonium oxalate is its role as a precursor in the synthesis of organic superconductors. wikipedia.org Specifically, it is used to create radical-cation salts of the organic donor molecule bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF). wikipedia.orgntu.ac.uk These materials have garnered substantial attention due to the wide variety of conducting properties they exhibit, including metallic, semiconducting, insulating, and superconducting states. ntu.ac.uk
The structure of these salts typically consists of alternating layers of the conducting BEDT-TTF donor molecules and insulating anion layers containing the tris(oxalato)ferrate(III) complex, [Fe(C₂O₄)₃]³⁻. ntu.ac.ukrsc.org The packing arrangement of the BEDT-TTF molecules, which dictates the electronic properties of the material, is influenced by hydrogen bonding with the anion layer. nih.gov The family of β″-(BEDT-TTF)₄[(A)M(C₂O₄)₃]·guest salts (where M=Fe) has produced a large number of superconductors, demonstrating the ability to combine properties like electrical conductivity and magnetism within the same material. rsc.orgworktribe.com The first molecular superconductor containing paramagnetic metal ions, β″-(BEDT-TTF)₄(H₃O)Fe(C₂O₄)₃·C₆H₅CN, was discovered in 1995 and remains a landmark in the field. mdpi.com
Examples of BEDT-TTF Radical-Cation Salts with Tris(oxalato)ferrate Anions
| Compound Formula | Properties | Reference(s) |
| β″-(BEDT-TTF)₄[(H₃O)Fe(C₂O₄)₃]·C₆H₅CN | Superconductor (Tc ≈ 8.5 K) | rsc.org |
| β″-(BEDT-TTF)₄(H₃O)Fe(C₂O₄)₃·C₆H₅Br | Superconductor (Tc ≈ 3.8 K) | mdpi.com |
| β′-(BEDT-TTF)₅[Fe(C₂O₄)₃]·(H₂O)₂·CH₂Cl₂ | Semiconductor | ntu.ac.uk |
| (BEDT-TTF)₄(NH₄)[Fe(C₂O₄)₃]·DMF | Organic Metal | colab.ws |
Computational and Theoretical Investigations of Ferric Ammonium Oxalate Trihydrate
Electronic Structure Calculations and Molecular Orbital Theory
The electronic structure of the active component of ferric ammonium (B1175870) oxalate (B1200264) trihydrate, the tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻, is central to its chemical and physical properties. The iron(III) center is in a high-spin d⁵ configuration and is coordinated by three bidentate oxalate ligands, resulting in a distorted octahedral geometry.
Molecular Orbital Theory provides a framework for understanding the bonding and electronic transitions within the complex. The interaction between the metal d-orbitals and the ligand orbitals leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals. In the high-spin configuration, the five d-electrons of Fe(III) are distributed among the t₂g and e_g* orbitals.
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the nature of the frontier molecular orbitals. These calculations reveal that the highest occupied molecular orbitals (HOMOs) are predominantly ligand-based, specifically originating from the p-orbitals of the oxalate oxygen atoms. Conversely, the lowest unoccupied molecular orbitals (LUMOs) are primarily centered on the iron atom, corresponding to the d-orbitals.
This electronic arrangement is crucial for the compound's characteristic photochemical activity, as it facilitates ligand-to-metal charge transfer (LMCT) transitions upon absorption of light.
Table 1: Experimental Bond Lengths and Angles for the Tris(oxalato)ferrate(III) Anion
| Parameter | Experimental Value (Å or °) |
|---|---|
| Fe-O Bond Length | 2.011 - 2.033 |
This data is derived from X-ray crystallography of related tris(oxalato)ferrate(III) complexes and serves as a benchmark for computational models. researchgate.net
Reaction Pathway Modeling and Energy Landscape Analysis
The photochemical and thermal decomposition of ferric ammonium oxalate trihydrate has been a key area of theoretical investigation. Computational modeling allows for the exploration of reaction mechanisms and the characterization of the associated energy landscapes.
Photochemical Decomposition:
The photolysis of the [Fe(C₂O₄)₃]³⁻ anion is initiated by an LMCT event, where an electron is transferred from an oxalate ligand to the Fe(III) center, resulting in the transient formation of Fe(II) and an oxalate radical anion.
Recent advanced computational studies using methods like WΓ-CASSCF have shed light on the intricate details of this process. These calculations have identified two key ligand-to-metal charge-transfer states that are involved in the photolysis. The energy landscape reveals a low barrier for the avoided crossing between these states, facilitating the reaction. The modeling further clarifies the sequence of bond cleavage events: one Fe-O bond breaks first, followed by the cleavage of the C-C bond within the oxalate radical, and finally the scission of the second Fe-O bond.
2[Fe(C₂O₄)₃]³⁻ + hν → 2[Fe(C₂O₄)₂]²⁻ + C₂O₄²⁻ + 2CO₂
Thermal Decomposition:
The thermal decomposition of this compound has also been studied, though detailed computational energy landscapes are less common in the literature. Experimental thermal analysis, coupled with X-ray diffraction, indicates a multi-step decomposition process. Theoretical studies on related systems suggest that the decomposition is initiated by dehydration, followed by the breakdown of the oxalate ligands and the reduction of the iron center. The final products are typically iron oxides.
Prediction of Spectroscopic Signatures and Experimental Validation
Computational chemistry plays a vital role in predicting and interpreting the spectroscopic signatures of this compound, providing a powerful tool for experimental validation.
UV-Vis Spectroscopy:
The characteristic green color of the ferrioxalate (B100866) complex is due to its absorption in the visible region of the electromagnetic spectrum. Time-dependent density functional theory (TD-DFT) has been successfully employed to calculate the electronic absorption spectrum. These calculations confirm that the absorption bands in the visible and near-UV regions are due to ligand-to-metal charge transfer (LMCT) transitions. The computed spectra show reasonable agreement with experimental measurements, validating the theoretical models of the electronic structure. researchgate.net For instance, the broad absorption bands observed experimentally are attributed to a multitude of individual electronic transitions with significant LMCT character.
Vibrational Spectroscopy (IR and Raman):
The vibrational modes of the tris(oxalato)ferrate(III) anion can be predicted using DFT calculations. These calculations provide the frequencies and intensities of the infrared (IR) and Raman active modes, which can be compared with experimental spectra. The theoretical assignments help in understanding the vibrational characteristics of the complex, such as the stretching and bending modes of the Fe-O and C-O bonds, as well as the deformations of the oxalate rings. While general agreement is often found, discrepancies can arise due to the solid-state environment, intermolecular interactions, and the presence of water of hydration, which are not always fully accounted for in the computational models.
Table 2: Key Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tris(oxalato)ferrate(III) anion |
| Iron(III) |
| Iron(II) |
| Oxalate |
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Routes and Advanced Methodologies
The synthesis of ferric ammonium (B1175870) oxalate (B1200264) trihydrate and related materials is evolving beyond traditional precipitation methods. Researchers are exploring advanced methodologies to control particle size, morphology, and purity, which are critical for high-performance applications.
One promising approach is the use of flow injection synthesis for producing iron-based nanoparticles. This technique allows for the continuous and controlled mixing of reagents in a microreactor, leading to the formation of nanoparticles with a narrow size distribution. For instance, a flow injection method has been successfully employed for the synthesis of magnetite nanoparticles, demonstrating the potential for adapting this technique to produce ferric ammonium oxalate-based nanomaterials with tailored properties. researchgate.net
Another area of investigation involves the controlled precipitation of iron oxalates from solutions containing ferrous ammonium sulfate (B86663). A kinetic study on the precipitation of ferrous oxalate dihydrate from ferrous ammonium sulfate and oxalic acid solutions has provided valuable insights into the nucleation and growth processes. mdpi.com By carefully controlling parameters such as reactant concentrations and temperature, the properties of the resulting iron oxalate crystals can be fine-tuned.
Furthermore, innovative methods are being developed for the synthesis of related iron compounds, which could be adapted for ferric ammonium oxalate. For example, a liquid film transmission system using a dialysis bag has been proposed for the controlled release of ferric ions, enabling precise control over crystal nucleation and growth in the synthesis of high-purity ferric ammonium citrate (B86180). google.com Such methodologies could pave the way for producing highly pure and crystalline ferric ammonium oxalate trihydrate for specialized applications.
Application of Advanced Spectroscopic Probes for Ultrafast Dynamics
The photochemical properties of the ferrioxalate (B100866) anion, [Fe(C₂O₄)₃]³⁻, are at the heart of many of its applications and are a subject of intense research using advanced spectroscopic techniques. Understanding the ultrafast dynamics following photoexcitation is crucial for optimizing its performance in areas like actinometry and photocatalysis.
Femtosecond time-resolved X-ray absorption spectroscopy (TRXAS) using an X-ray free electron laser has been employed to study the intricate details of the photochemical reaction of aqueous ammonium iron(III) oxalate trihydrate solutions. nih.gov Upon excitation with a femtosecond UV laser pulse, the [Fe(C₂O₄)₃]³⁻ complex undergoes a ligand-to-metal charge transfer (LMCT), and the subsequent electronic and structural dynamics are monitored with unprecedented time resolution. nih.gov These experiments have revealed a distinct red-shift of the Fe K-edge, indicating the formation of transient species. nih.gov
Complementing TRXAS, pump-probe mid-infrared transient absorption spectroscopy has provided direct spectroscopic evidence for the initial steps in the photolysis of the iron(III) oxalate ion. acs.org This technique has shown that intramolecular electron transfer from an oxalate ligand to the iron center occurs on a sub-picosecond timescale. acs.org Following this, the oxidized oxalate ligand dissociates within tens of picoseconds to form carbon dioxide and the carbon dioxide radical anion (CO₂•⁻). acs.org
These advanced spectroscopic studies provide a detailed picture of the fundamental photochemical processes, which is essential for the rational design of new photoactive materials based on ferric ammonium oxalate.
Development of New Functional Materials with Tunable Properties
This compound serves as a versatile precursor for the synthesis of a wide range of functional materials with tunable properties. Its decomposition or reaction with other species can yield materials with specific magnetic, electronic, or catalytic characteristics.
As a precursor, it is utilized in the production of iron oxides , diverse coordination polymers , and Prussian Blue . wikipedia.org The properties of these materials, such as particle size and crystallinity, can be controlled by the synthesis conditions, including the use of ferric ammonium oxalate as the iron source.
An emerging area of interest is the synthesis of molecular conductors . Ferric ammonium oxalate has been used in the synthesis of superconducting salts with bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF), highlighting its role in the development of advanced electronic materials. wikipedia.org
The development of materials with tunable properties is a key research focus. By modifying the synthesis conditions or incorporating other elements or ligands, researchers can tailor the characteristics of the final materials derived from ferric ammonium oxalate for specific applications, such as in catalysis, energy storage, and sensors.
Integration into Hybrid Systems and Nanocomposites for Specific Applications
The integration of ferric ammonium oxalate or its derivatives into hybrid systems and nanocomposites is a promising strategy for creating materials with enhanced functionalities and for targeting specific applications.
A notable example is the development of a novel iron oxalate-capped iron oxide (Fe₃O₄) nanomaterial for agricultural applications. researchgate.net This nanomaterial, synthesized via a green route, acts as a soil conditioner and a slow-release source of iron for plants. researchgate.net The iron oxalate capping provides a unique pH-dependent release profile, ensuring a sustained supply of iron to the plants while improving phosphorus availability in the soil. researchgate.net
Furthermore, ferric ammonium oxalate is a key component in the synthesis of Prussian Blue nanoparticles and nanocrystal superlattices within reverse microemulsions. wikipedia.org This method allows for the creation of highly ordered nanostructures with potential applications in areas such as magnetic recording media and electrochromic devices.
The ability to form hybrid systems extends to the creation of catalysts and materials for environmental remediation. The photochemical properties of the ferrioxalate complex can be harnessed in nanocomposites to degrade organic pollutants in water. The integration of ferric ammonium oxalate into various matrices opens up new avenues for designing advanced functional materials for a wide array of applications.
Q & A
Q. What are the standard methods for synthesizing ferric ammonium oxalate trihydrate, and how can researchers ensure stoichiometric accuracy?
The compound is typically synthesized by reacting ferric hydroxide with ammonium oxalate under controlled conditions. A common method involves dissolving ferric hydroxide in a hot aqueous solution of oxalic acid and ammonium oxalate, followed by crystallization. To ensure stoichiometric accuracy, monitor pH (ideally acidic) and molar ratios (e.g., 1:3 Fe³⁺:oxalate). Post-synthesis, validate purity via titration (e.g., permanganate titration for oxalate content) and elemental analysis .
Q. How should researchers handle and store this compound to maintain its stability?
The compound is hygroscopic and light-sensitive. Store in airtight, light-blocking containers under inert gas (e.g., nitrogen). Use desiccants to mitigate moisture. During experiments, work in low-humidity environments (e.g., gloveboxes) and minimize exposure to UV light. Protective gear (nitrile gloves, lab coats) is mandatory to avoid skin contact, as it may cause irritation .
Q. What are the primary research applications of this compound in materials science?
It serves as a precursor for magnetic thin films (e.g., Langmuir-Blodgett films) due to its photochemical activity and ability to form coordination complexes. It is also used in blueprint paper production, where UV light reduces Fe³⁺ to Fe²⁺, forming Prussian blue analogues. In catalysis, it acts as an oxidizing agent in organic synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in purity assessments when analyzing this compound?
Discrepancies in purity data often arise from differing analytical methods. For example, oxalate quantification via permanganate titration assumes complete reaction with Fe³⁺, but residual chloride or sulfate impurities (from synthesis) can interfere. Cross-validate using complementary techniques:
Q. What strategies optimize the use of this compound as a precursor for FeCo alloys in electrocatalysis?
For FeCo alloy synthesis, mix the compound with cobalt salts (e.g., Co(NO₃)₂) in a reducing atmosphere (e.g., H₂/N₂). Control pyrolysis temperature (600–900°C) to ensure carbonization of oxalate ligands while retaining alloy homogeneity. Post-synthesis, characterize via XRD (crystallinity) and XPS (oxidation states). Note that excess Fe³⁺ may require chelation (e.g., EDTA) to prevent oxide formation .
Q. How do solubility and reaction conditions influence its performance in photochemical applications?
The compound’s high water solubility (1.78 g/cm³) facilitates aqueous-phase reactions but risks ligand dissociation in acidic media. For photochemical applications (e.g., thin films), use ethanol/water co-solvents to enhance film adhesion. Adjust pH to 3–4 to stabilize the [Fe(C₂O₄)₃]³⁻ complex. Note that light exposure initiates redox reactions; calibrate UV intensity to avoid over-reduction .
Methodological Notes
- Safety Protocols : Follow OSHA 1910.132 guidelines: Use fume hoods for synthesis, and employ PPE (gloves, goggles) to prevent dermal/ocular exposure. Neutralize spills with sodium bicarbonate .
- Data Interpretation : Cross-reference solubility (MER06: "very soluble in H₂O") with experimental observations, as impurities (e.g., sulfate) may alter solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
